molecular formula CH5NO3 B057018 Ammonium carbonate CAS No. 506-87-6

Ammonium carbonate

Cat. No.: B057018
CAS No.: 506-87-6
M. Wt: 79.056 g/mol
InChI Key: ATRRKUHOCOJYRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, ammonium bicarbonate tends to decompose upon standing, especially in the presence of moisture. Therefore, it is necessary to store this compound in a cool and dry place .

Industrial Production Methods: In industrial settings, ammonium bicarbonate is produced by combining carbon dioxide and ammonia. The reaction solution is kept cold to allow the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

Chemical Reactions Analysis

Thermal Decomposition

Ammonium carbonate decomposes under heat or ambient conditions, forming volatile products:

 NH CO 2NH g +CO g +H O l \text{ NH CO }\rightarrow 2\text{NH g }+\text{CO g }+\text{H O l }

This reaction accelerates above 58°C, with complete decomposition at 150°C . Industrial studies note a stepwise mechanism in gas-phase systems:

  • Carbonation :

    2NH OH aq +CO g  NH CO aq \text{2NH OH aq }+\text{CO g }\rightarrow \text{ NH CO aq }
  • Bicarbonation :

     NH CO aq +CO g 2NH HCO aq \text{ NH CO aq }+\text{CO g }\rightarrow \text{2NH HCO aq }

    Precipitation of NH₄HCO₃ occurs upon saturation .

Table 1: Decomposition Conditions and Products

ConditionPrimary ProductsByproducts
Ambient temperatureNH₃, CO₂, H₂ONone
40–60°C (industrial)NH₄HCO₃ crystalsTrace NH₄ carbamate
>150°CNH₃, CO₂ (complete decomposition)None

Reactivity in Aqueous Systems

In solution, (NH₄)₂CO₃ acts as a weak base, with pH-dependent equilibria:

 NH CO 2NH +CO \text{ NH CO }\rightleftharpoons 2\text{NH }+\text{CO }

Carbonation efficiency (CE) in industrial processes depends on the degree of carbonation (R) :

R=Moles of CO absorbedMoles of NH ×100%R=\frac{\text{Moles of CO absorbed}}{\text{Moles of NH }}\times 100\%

At R=125%R=125\%, NH₄HCO₃ precipitation maximizes (95.5% CE) .

Table 3: Phase Behavior in NH₃–CO₂–H₂O System

Temperature (°C)R (%)Dominant Species
30100(NH₄)₂CO₃
40125NH₄HCO₃ (crystalline)
60150MgCO₃·(NH₄)₂CO₃·4H₂O*

*Side reaction in Mg-rich systems reduces CE by 15–20% .

Scientific Research Applications

Agricultural Applications

Fertilizer Use
Ammonium carbonate serves as a nitrogen source in fertilizers. It can enhance soil fertility and promote plant growth by providing essential nutrients. Research indicates that this compound can potentially act as a carbon source as well, contributing to carbon cycling in the soil ecosystem .

Application Description Impact
FertilizerNitrogen source for cropsIncreases crop yield and soil fertility
Soil AmendmentEnhances nutrient availabilityImproves plant health and growth

Gas Production Enhancement
this compound has been studied for its effectiveness in enhancing gas condensate production in oil fields. It interacts with carbonate rocks to increase permeability and improve hydrocarbon recovery rates. Field tests have demonstrated an increase in gas flow rates by 30-50% due to the application of this compound solutions .

Field Application Description Results
Gas Condensate FieldsEnhances hydrocarbon recoveryIncreased gas flow by 30-50%
Reservoir TreatmentImproves permeability of carbonate rocksIncreased condensate ratio by 22-35%

Food Industry

This compound is also used as a raising agent in baking and as a food acidity regulator. Its ability to release carbon dioxide upon heating makes it useful in producing baked goods with desired textures.

Food Application Description Impact
Raising AgentReleases CO2 during bakingImproves texture and volume
Acidity RegulatorMaintains pH levels in food productsEnhances flavor and preservation

Case Study 1: Enhanced Hydrocarbon Recovery

A study conducted in Ukraine's gas condensate fields demonstrated that treating wells with this compound solutions led to significant increases in hydrocarbon production. The treatment not only improved permeability but also facilitated the removal of contaminants from the reservoir .

Case Study 2: Tungsten Recovery Process

Research on using this compound solutions for tungsten extraction highlighted its effectiveness in reducing the complexity of the process while maintaining high purity levels of the extracted product. This method has implications for more sustainable industrial practices .

Mechanism of Action

The mechanism by which ammonium bicarbonate exerts its effects involves its decomposition into ammonia, carbon dioxide, and water. This decomposition process is utilized in various applications, such as leavening in baking and as a reducing agent in SCR denitrification .

Comparison with Similar Compounds

Ammonium bicarbonate can be compared with other similar compounds, such as ammonium carbonate, sodium bicarbonate, and potassium bicarbonate.

Ammonium bicarbonate is unique in its ability to decompose readily, making it useful in applications where the release of ammonia and carbon dioxide is beneficial.

Biological Activity

Ammonium carbonate, a white crystalline salt, is the diammonium salt of carbonic acid, commonly used in the food industry as a leavening agent and acidity regulator. Its biological activity has been the subject of various studies, revealing significant effects on microbial growth, soil health, and potential toxicity in higher organisms. This article explores the biological activity of this compound, including its impact on microorganisms, its role in agriculture, and findings from toxicological studies.

This compound has the chemical formula  NH4)2CO3\text{ NH}_4)_2\text{CO}_3 and can exist in various hydrated forms. Its structure consists of ammonium ions (NH4+\text{NH}_4^+) associated with carbonate ions (CO32\text{CO}_3^{2-}), forming a compound that is soluble in water and exhibits basic properties. The compound decomposes upon heating to release ammonia gas, which can influence biological systems.

Microbial Activity

Impact on Soil Microflora
this compound serves as a nitrogen source for soil microorganisms. Research indicates that its application can enhance the population of beneficial bacteria in the soil. A study demonstrated that using this compound fertilizers resulted in an increase of 18% in oligoazotrophic bacteria and 123% more anaerobic nitrogen-fixing microorganisms compared to traditional ammonium nitrate fertilizers . This increase is attributed to this compound's ability to provide accessible nitrogen and carbon for microbial metabolism.

Enzyme Activity
The presence of this compound in soil has been shown to stimulate enzyme production among microbial communities. Enzymes such as urease and phosphatase are crucial for nutrient cycling, promoting plant growth by enhancing nutrient availability . The direct influence of this compound on microbial activity is linked to its role in transforming biogenic elements and producing biologically active substances.

Toxicological Studies

Toxicological evaluations have highlighted both acute and chronic effects of this compound on various organisms:

  • Rodent Studies : Short-term studies involving rats indicated that dietary administration of this compound led to depressed growth rates and elevated blood urea nitrogen (BUN) levels . Another study noted renal hypertrophy without significant increases in DNA synthesis, suggesting that while physiological changes occur, they do not necessarily correlate with cellular proliferation .
  • Rabbit Studies : Long-term exposure studies with rabbits showed parathyroid hypertrophy after administration of this compound. These findings suggest potential endocrine disruption due to prolonged exposure .
  • Human Observations : Clinical studies involving human subjects reported mild side effects such as increased red cell count and decreased plasma pH following high doses of ammonium chloride (a related compound), indicating possible metabolic disturbances .

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

  • Agricultural Application : In agricultural settings, the use of this compound has been linked to improved soil health and increased crop yields due to enhanced microbial activity. The combination of this compound with biologically active substances has shown positive results in promoting plant root development and nutrient uptake .
  • Food Industry : As a food additive, this compound is utilized primarily in baked goods where it acts as a leavening agent. Its biological activity here is focused on facilitating gas release during baking, leading to improved texture and volume in products .

Summary Table of Biological Effects

Biological Activity Effect Observed Study Reference
Increase in beneficial bacteria18% increase in oligoazotrophic bacteria
Enhanced enzyme productionIncreased urease and phosphatase activity
Renal hypertrophyObserved in rodent studies
Endocrine disruptionParathyroid hypertrophy in rabbits

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing ammonium carbonate in laboratory settings?

this compound is synthesized via two main approaches:

  • Solid-state reaction : Reacting ammonium sulfate ((NH₄)₂SO₄), ammonium chloride (NH₄Cl), and calcium carbonate (CaCO₃) in a furnace at controlled temperatures. This method produces a mixture of this compound and bicarbonate .
  • Gas-phase reaction : Passing carbon dioxide (CO₂) through aqueous ammonia (NH₃), followed by crystallization under controlled humidity and temperature to minimize decomposition . Key considerations: Use inert atmospheres to prevent premature decomposition and monitor pH to stabilize the product.

Q. How does this compound decompose under varying temperature conditions, and what analytical techniques are used to study this process?

this compound decomposes in a stepwise manner:

  • Stage 1 (25–60°C) : Loss of ammonia (NH₃) and carbon dioxide (CO₂), forming ammonium bicarbonate (NH₄HCO₃) .
  • Stage 2 (>60°C) : Further decomposition into NH₃, CO₂, and water (H₂O) . Analytical methods:

  • Thermogravimetric Analysis (TGA) : Quantifies mass loss during heating.
  • Differential Scanning Calorimetry (DSC) : Measures heat flow to identify endothermic/exothermic transitions .
    Note: Decomposition kinetics are sensitive to atmospheric moisture; use sealed containers or dry nitrogen environments .

Q. What safety protocols are essential when handling this compound in experimental setups?

Critical safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of NH₃ vapors, which cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in airtight, opaque containers (glass or plastic) at ≤25°C to limit decomposition. Avoid metal containers due to corrosion risks .
  • Emergency response : For spills, neutralize with weak acids (e.g., citric acid) and collect residue for hazardous waste disposal .

Advanced Research Questions

Q. How can Plackett-Burman (P-B) experimental design be applied to optimize this compound synthesis parameters?

The P-B design screens critical variables efficiently:

  • Factors tested : Reactant concentrations, temperature, stirring rate, and reaction time.
  • Methodology :

Assign high/low levels to each factor (e.g., 0.5M vs. 1.5M NH₃).

Conduct 12 experimental runs (minimum for 9 variables) in triplicate .

Analyze via ANOVA to identify statistically significant parameters (e.g., NH₃ concentration and CO₂ flow rate dominate yield).
Application: This design reduces experimental redundancy and isolates key variables for further Response Surface Methodology (RSM) optimization .

Q. What kinetic models describe the thermal dissociation of this compound, and how do heating rates affect activation energy calculations?

The dissociation follows nth-order kinetics , modeled via the Arrhenius equation:

k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}
  • Activation energy (Eₐ) : For this compound, Ea=77.39 kJ/molE_a = 77.39\ \text{kJ/mol} (determined by TGA at multiple heating rates) .
  • Heating rate effects : Higher rates shift peak decomposition temperatures (TpT_p) but improve EaE_a accuracy by reducing side reactions . Experimental validation: Use Kissinger or Ozawa methods to correlate TpT_p with heating rates (\emptyset), ensuring R2>0.98R^2 > 0.98 for reliability .

Q. How can researchers resolve contradictions in reported decomposition pathways of this compound under different atmospheric conditions?

Discrepancies arise from humidity and gas-phase interactions:

  • Dry environments : Decomposition proceeds via NH₄HCO₂ intermediates .
  • Humid environments : Hydrolysis accelerates, producing NH₃ and CO₂ directly . Resolution strategy:

Conduct controlled-atmosphere TGA with in-situ FTIR to track gas evolution.

Compare kinetic profiles under N₂ vs. air to isolate moisture effects .

Validate with isotopic labeling (e.g., 15NH3^{15}\text{NH}_3) to trace reaction pathways .

Properties

Key on ui mechanism of action

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia.

CAS No.

506-87-6

Molecular Formula

CH5NO3

Molecular Weight

79.056 g/mol

IUPAC Name

azane;carbonic acid

InChI

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3

InChI Key

ATRRKUHOCOJYRX-UHFFFAOYSA-N

impurities

Ammonium carbonate

SMILES

C(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

C(=O)(O)O.N

Color/Form

Colorless or white crystals
Shiny, hard, colorless or white prisms or crystalline mass

density

1.57 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.586 g/cu cm
1.58 g/cm³

melting_point

95 °F (USCG, 1999)
107 °C (decomposes)
Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water.

Key on ui other cas no.

506-87-6
8013-59-0
10361-29-2

physical_description

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses.
Pellets or Large Crystals;  NKRA;  Other Solid;  Liquid;  Dry Powder
White crystals or crystalline powder
Colorless or white solid with a faint odor of ammonia;  [Merck Index] White crystalline solid;  [MSDSonline]
COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Pictograms

Irritant

Related CAS

10361-29-2

shelf_life

Decomposes on exposure to air with lose of ammonia and carbon dioxide, becoming white and powdery and converting into ammonium bicarbonate.

solubility

Freely soluble in water. Insoluble in ethanol
Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade)
Insoluble in ethanol, benzene
24.8 g/100 g water at 25 °C
In water: 14% at 10 °C;  17.4% at 20 °C;  21.3% at 30 °C. Decomposed by hot water.
Solubility in water, g/100ml at 20 °C: 17.4 (good)

Synonyms

Carbonic Acid, Diammonium Salt;  Ammonium Carbonate;  Ammonium Carbonate;  ((NH4)2CO3);  Bis(ammonium) Carbonate;  Diammonium Carbonate

vapor_pressure

58.9 [mmHg]
7.85 kPa (58.9 mm Hg) at 25.4 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

FIGURE shows an embodiment of the process according to the invention. The sodium zeolite is treated in an ion exchanger stage first with an aqueous ammonium carbonate solution, then with an aqueous lanthanum nitrate solution. Thereafter, treated zeolite and mother liquor are separated by a suitable process, for example filtration, and optionally dried. The zeolite thus pretreated is calcined in a furnace, releasing ammonia. These stages can be conducted twice or more in succession. The mother liquor from the removal stage is supplied to a column which comprises a stripping section and is heated at the bottom with an evaporator or by direct addition of steam. The temperature increase drives out ammonia and carbon dioxide, entraining water in the form of steam. The vaporous mixture is condensed in a direct or indirect condenser, and ammonia and carbon dioxide recombine with water to give aqueous ammonium carbonate. The ammonium carbonate solution thus obtained is recycled into the ion exchange stage. Via the bottom of the column, an aqueous sodium carbonate solution is discharged. The ammonia from the calcining furnace is optionally conducted with supplementary ammonia and carbon dioxide into the column upstream of the condenser.
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sodium zeolite
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Synthesis routes and methods II

Procedure details

An integrated ammonia-urea process is disclosed which uses as the starting gas mixture a stream coming, for example, from steam reforming of hydrocarbons, carbon dioxide being stripped from the stream by the action of a very concentrated ammonia solution (above 70% by wt) first and the the action of an ammoniated solution of ammonium carbonate secondly, a solution of ammonium carbamate being obtained together with a gas stream composed of nitrogen and hydrogen; sending the carbamate solution to the urea reactor, discharging from the urea reactor the urea solution containing unconverted carbamate and excess ammonia, decomposing said carbamate and sending evolved ammonia to the urea reactor again along with carbon dioxide, discharging the urea solution having now 50% of the original carbamate to an adiabatic stripper in which the stripping gas is essentially composed of hydrogen and nitrogen, removing ammonia and carbon dioxide with water from the adiabatic stripper and condensing ammonia and carbon dioxide by heat exchange, sending the stream of hydrogen and nitrogen to methanization and ammonia synthesis and concentrating the urea solution directly until obtaining a urea melt.
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ammonia urea
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Synthesis routes and methods III

Procedure details

Partially hydrolyzed amino condensation compounds (ammonium polyaminocarbamate) may be produced by other means such as reacting ammonia and carbon dioxide under pressure and elevated temperature to produce ammonium carbonate, ammonium carbamate and urea in water. Most of the water is then removed under satisfactory physical conditions and by any satisfactory means such as crystalization, distillation or air dried. Usually at ambient temperature or at a temperature below the temperature that ammonium carbamate breaks down into ammonia and carbon dioxide. The water is removed until there is about 10 to 40 parts by weight of water to 100 parts by weight of urea present in the mixture. The mixture is then heated under satisfactory physical conditions, usually at ambient pressure and 100° to 160° C. The mixture is first heated to about 100° C. then slowly elevated to convert the urea to cyanic acid and ammonia. The cyanic acid then reacts with the NH2 radical on the ammonium carbamate and with itself to produce a partially hydrolyzed amino compound (ammonium polyaminocarbamate). The partially hydrolyzed amino compound may be further hydrolyzed by reacting it's NH2 radical with water to produce --COONH4 radicals thereby producing partially hydrolyzed amino compounds with the general formula of:
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Synthesis routes and methods IV

Procedure details

Step 3, Second Recycling of Filtrate: It was speculated that excess of ammonium hydroxide together with carbon dioxide resulted with ammonium carbonate or bicarbonate, and that the limiting factor in precipitation was the quantity calcium ions. An aliquot of 100 mL of the filtrate (total volume 3370 mL) was mixed with 400 mL CaSO4.2H2O solution (2.0 g/L). A precipitate formed. It was filtered and oven dried. 0.274 grams were isolated. Additional CaSO4.2H2O solution did not cause further precipitation from this aliquot of the filtrate. Based on this measurement it is calculated that a total of 9.23 g of calcium carbonate could be precipitated from the filtrate. The product isolated was identified by XRD as being calcite.
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Synthesis routes and methods V

Procedure details

In a method for the concurrent production of ammonia and urea comprising the steps of producing ammonia in an ammonia-synthesis apparatus, absorbing ammonia at the exit of the ammonia-synthesis reactor with water, thus obtaining a concentrated aqueous solution of ammonia, utilizing the concentrated solution of ammonia for the absorption of the CO2 contained in the raw gases for the synthesis of ammonia, obtaining ammonium carbamate, converting the ammonium carbamate partially into urea in a urea-synthesis reactor, thermally decomposing the carbamate which has not been converted into urea and stripping the decomposition products with a gas selected from the group consisting of ammonia, CO2 and inerts, discharging from the stripping zone a solution of urea which still contains carbamate, recycling the products of decomposition of the carbamate to the urea-synthesis reactor, distilling under a pressure of from 3 to 30 atm, in at least one stage, the solution of urea to obtain liquid ammonia and one or more ammoniacal solutions of ammonium carbonate, and an aqueous solution of urea deprived of ammonium carbamate the improvement which comprises introducing the CO2 -containing gas at the bottom, or near the bottom, of an absorber which is split into two sections, the lower section being a film-absorber and the upper section being a plate-absorber, the absorbing solution in the upper section being the concentrated aqueous solution of ammonia aforesaid, the absorbing solution in the lower section being one or more of the aqueous ammoniacal solutions of ammonium carbonate as obtained by distillation of the solution of urea under a pressure of from 3 to 30 atm. with addition of liquid ammonia.
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carbamate
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ammonium carbamate
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carbamate
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Retrosynthesis Analysis

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